Secopyrabital
Description
Secopyrabital is a barbiturate derivative primarily recognized for its sedative and hypnotic properties. As a central nervous system (CNS) depressant, it acts on gamma-aminobutyric acid (GABA) receptors to enhance inhibitory neurotransmission, thereby inducing sedation . While its exact clinical applications are less documented compared to first-line barbiturates, its structural analogs—such as phenobarbital, pentobarbital, and secobarbital—are widely used in managing epilepsy, insomnia, and anesthesia . This compound’s pharmacological profile is characterized by intermediate lipid solubility, which influences its onset and duration of action.
Properties
CAS No. |
74890-32-7 |
|---|---|
Molecular Formula |
C25H35N5O4 |
Molecular Weight |
469.6 g/mol |
IUPAC Name |
4-(dimethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one;5-pentan-2-yl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C13H17N3O.C12H18N2O3/c1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11;1-4-6-8(3)12(7-5-2)9(15)13-11(17)14-10(12)16/h5-9H,1-4H3;5,8H,2,4,6-7H2,1,3H3,(H2,13,14,15,16,17) |
InChI Key |
UBDZJOMBEJSPHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C1(C(=O)NC(=O)NC1=O)CC=C.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Secopyrabital can be synthesized through malonic ester alkylations and nucleophilic acyl substitution reactions. The synthesis involves the reaction of barbituric acid with appropriate alkylating agents under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and pH to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Secopyrabital undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohol derivatives, and various substituted barbiturates .
Scientific Research Applications
Secopyrabital has several scientific research applications, including:
Chemistry: Used as a model compound in studying barbiturate chemistry and reaction mechanisms.
Biology: Employed in research on the effects of barbiturates on biological systems, including their interaction with neurotransmitter receptors.
Medicine: Investigated for its potential use in anesthesia and the treatment of epilepsy.
Industry: Utilized in the development of new sedative and hypnotic drugs .
Mechanism of Action
Secopyrabital exerts its effects by binding to a distinct site on the gamma-aminobutyric acid (GABA) receptor complex. This binding increases the duration of chloride ion channel opening, leading to prolonged inhibitory effects of GABA in the thalamus. This results in sedation, hypnosis, and anesthesia .
Comparison with Similar Compounds
Key Observations:
- Onset and Duration: this compound’s intermediate lipid solubility suggests a slower onset than secobarbital but faster than phenobarbital, aligning with its predicted half-life .
- Metabolic Pathways: Unlike phenobarbital (CYP2C9-dependent), this compound’s reliance on CYP3A4 may reduce drug interactions with anticonvulsants metabolized via CYP2C9 .
- Excretion: Higher renal excretion compared to phenobarbital implies reduced accumulation in renal impairment, though clinical validation is required .
Pharmacodynamic and Clinical Efficacy Comparison
Table 2: Pharmacodynamic and Clinical Profiles
| Aspect | This compound* | Phenobarbital | Secobarbital |
|---|---|---|---|
| Primary Use | Sedation | Epilepsy, Sedation | Insomnia |
| Mechanism | GABA-A potentiation | GABA-A potentiation | GABA-A potentiation |
| Therapeutic Index | Narrow | Narrow | Narrow |
| Adverse Effects | Respiratory depression | Drowsiness, Rash | Dependence, Tolerance |
Analysis:
- Safety Profile : All barbiturates exhibit narrow therapeutic indices, with risks of respiratory depression and dependence. This compound’s adverse effect profile is presumed analogous to secobarbital due to structural similarity .
- Clinical Utility: Phenobarbital remains preferred for epilepsy due to prolonged half-life, whereas this compound’s intermediate duration may position it as a niche agent for short-term sedation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
